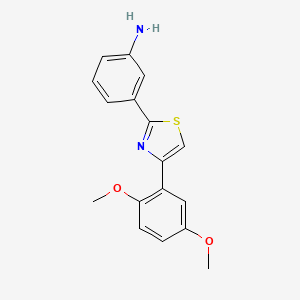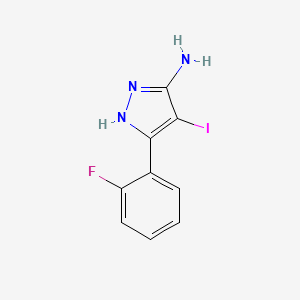![molecular formula C14H17ClN2O B11771217 3-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B11771217.png)
3-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride is a compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities, which are crucial for the formation of the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. The use of chiral catalysts and optimized reaction conditions are essential to achieve the desired enantioselectivity and efficiency.
化学反应分析
Types of Reactions
3-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield fully saturated compounds.
科学研究应用
3-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with various receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target. This modulation can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
- 8-Azabicyclo[3.2.1]octan-3-ol
- 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl acetate
- Benzeneacetic acid, α-methylene-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
Uniqueness
3-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride is unique due to its specific substitution pattern and the presence of the benzamide group. This structural feature imparts distinct biological activities and chemical reactivity compared to other similar compounds .
属性
分子式 |
C14H17ClN2O |
|---|---|
分子量 |
264.75 g/mol |
IUPAC 名称 |
3-(8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C14H16N2O.ClH/c15-14(17)10-3-1-2-9(6-10)11-7-12-4-5-13(8-11)16-12;/h1-3,6-7,12-13,16H,4-5,8H2,(H2,15,17);1H |
InChI 键 |
XPIQAUIHRHQKNN-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C=C(CC1N2)C3=CC(=CC=C3)C(=O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




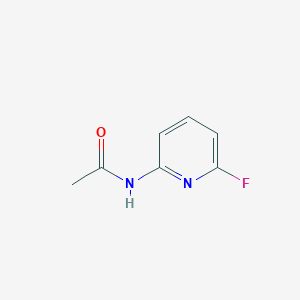
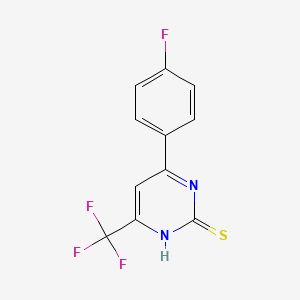
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutan-1-amine](/img/structure/B11771179.png)
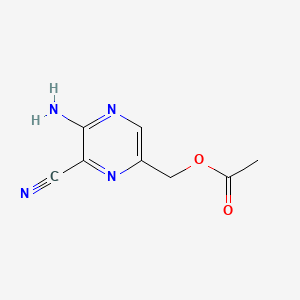
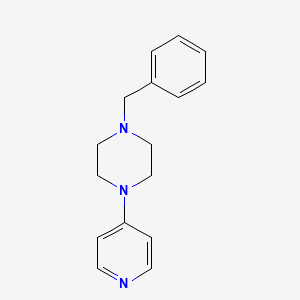
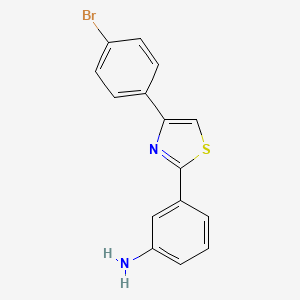
![3-Amino-N-(3-chloro-2-methylphenyl)-4-(2-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11771201.png)
